2-Selenophenecarboxaldehyde physical properties
2-Selenophenecarboxaldehyde physical properties
An In-depth Technical Guide to 2-Selenophenecarboxaldehyde: Physical Properties, Spectroscopic Characterization, and Handling
Introduction
2-Selenophenecarboxaldehyde is a heterocyclic aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] Its structure, which features a five-membered selenophene ring with a reactive aldehyde group at the 2-position, makes it a valuable and versatile building block for the synthesis of more complex molecular architectures.[1][2] The presence of the selenium atom imparts unique electronic properties to the molecule, making its derivatives promising candidates for novel therapeutic agents and advanced organic electronic materials.[1][3]
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Selenophenecarboxaldehyde. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound for its application in their work. The guide covers its fundamental physical characteristics, in-depth spectroscopic analysis, safety and handling protocols, and its role in organic synthesis.
Physicochemical Properties
2-Selenophenecarboxaldehyde is typically a liquid at room temperature and may present with a distinct odor.[2] Its core physical and chemical properties are summarized in the table below, providing a foundational understanding of the compound's characteristics.
| Property | Value | Reference |
| Molecular Formula | C₅H₄OSe | [4][5][6] |
| Molecular Weight | 159.05 g/mol | [4][5] |
| Boiling Point | 208.1°C at 760 mmHg | [4] |
| Flash Point | 79.6°C | [4] |
| Appearance | Liquid | [2] |
| Odor | Distinctive | [2] |
| Solubility | Soluble in organic solvents | [2] |
| CAS Number | 25109-26-6 | [4][5][6] |
Molecular Structure and Crystallography
The molecular architecture of 2-Selenophenecarboxaldehyde consists of a planar, five-membered selenophene ring, which is an aromatic heterocyclic system.[1] An aldehyde functional group is substituted at the 2-position of this ring.[2] The planarity of the selenophene ring is a key feature of its aromaticity.[1] The carbonyl group of the aldehyde is coplanar with the ring, a result of conjugation that allows for π-electron delocalization between the ring and the carbonyl moiety.[1] This electronic arrangement significantly influences the molecule's reactivity and spectroscopic properties.
Based on crystallographic data from related selenophene derivatives, the carbon-selenium bond length is approximately 1.855 Å.[1] Selenophene derivatives commonly crystallize in monoclinic or triclinic systems.[1]
Caption: 2D structure of 2-Selenophenecarboxaldehyde.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and characterization of 2-Selenophenecarboxaldehyde. The following sections detail the expected spectroscopic data based on its structural features and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton and the three protons on the selenophene ring.[1] The aldehyde proton is anticipated to appear significantly downfield, in the range of 9.5-10.0 ppm, due to the deshielding effect of the carbonyl group.[1] The ring protons are expected to resonate in the aromatic region, between 7.1 and 7.4 ppm.[1]
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde is expected to be the most downfield signal. The sp² hybridized carbons of the selenophene ring are predicted to appear in the 100-170 ppm range.[5][7]
⁷⁷Se NMR: The ⁷⁷Se NMR spectrum offers direct insight into the selenium environment. For selenophene derivatives, chemical shifts are typically observed in the 150-600 ppm range.[1] The electron-withdrawing nature of the aldehyde group is expected to influence the chemical shift of the selenium atom, likely causing a downfield shift compared to unsubstituted selenophene.[1]
| Spectroscopic Technique | Key Features | Expected Values | Reference |
| ¹H NMR | Ring protons | 7.1-7.4 ppm | [1] |
| Aldehyde proton | 9.5-10.0 ppm | [1] | |
| ¹³C NMR | Aromatic/Olefinic Carbons | 100-170 ppm | [5][7] |
| ⁷⁷Se NMR | Selenium | 150-600 ppm | [1] |
| IR | C=O stretch | 1700-1730 cm⁻¹ | [1] |
| Aldehyde C-H | 2700-2860 cm⁻¹ | [1] | |
| UV-Vis | λmax | 235-265 nm | [1] |
Infrared (IR) Spectroscopy
The IR spectrum of 2-Selenophenecarboxaldehyde will exhibit characteristic absorption bands that confirm the presence of the key functional groups. A strong absorption band is expected in the 1700-1730 cm⁻¹ region, which is typical for the C=O stretching vibration of a conjugated aromatic aldehyde.[1] The conjugation with the selenophene ring lowers this frequency compared to aliphatic aldehydes.[1] Additionally, two distinct bands for the aldehyde C-H stretching vibrations are anticipated between 2700-2860 cm⁻¹.[1]
Mass Spectrometry (MS)
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis absorption spectrum is expected to show a maximum absorption (λmax) in the range of 235-265 nm.[1] This absorption is due to the π → π* electronic transitions within the conjugated system of the molecule.
Synthesis and Reactivity
Synthetic Approaches
The synthesis of selenophenes and their derivatives typically involves cyclization reactions.[3][8] Modern synthetic methods often employ one-pot procedures, such as the intramolecular cyclization of 1,3-dienyl bromides in the presence of a selenium source like potassium selenocyanate (KSeCN) and copper oxide nanoparticles.[3] Another approach involves the copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes with elemental selenium, which is notable for its high atom economy.[9]
Caption: A generalized workflow for the synthesis of 2-Selenophenecarboxaldehyde.
Chemical Reactivity
The aldehyde group in 2-Selenophenecarboxaldehyde is a key site of reactivity, making it a versatile building block for further synthetic transformations. It can undergo a variety of reactions typical of aromatic aldehydes, including:
-
Oxidation: to form the corresponding carboxylic acid.
-
Reduction: to yield the alcohol.
-
Wittig reaction: to create carbon-carbon double bonds.
-
Condensation reactions: with amines and other nucleophiles.
Applications in Research and Development
The unique properties of the selenophene moiety have led to its investigation in several areas of research and development:
-
Medicinal Chemistry: Selenophene derivatives have demonstrated a wide range of biological activities, including antidepressant, antioxidant, anticonvulsant, antibacterial, and antitumor properties.[3] 2-Selenophenecarboxaldehyde serves as a precursor for the synthesis of novel drug candidates.
-
Material Science: Organoselenium compounds, including selenophenes, are of great interest in the development of new materials for organic electronics and optoelectronic devices.[1][3] Their properties make them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3]
Safety and Handling
2-Selenophenecarboxaldehyde is classified as a hazardous substance and must be handled with appropriate safety precautions.[5]
Hazard Identification: [5]
-
Acute Toxicity (Oral): Toxic if swallowed (H301).
-
Acute Toxicity (Inhalation): Toxic if inhaled (H331).
-
Hazardous to the Aquatic Environment (Acute): Very toxic to aquatic life (H400).
-
Hazardous to the Aquatic Environment (Chronic): Very toxic to aquatic life with long-lasting effects (H410).
Recommended Handling Procedures: [10][11][12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Caption: Key components of the safe handling protocol for 2-Selenophenecarboxaldehyde.
Conclusion
2-Selenophenecarboxaldehyde is a fundamentally important heterocyclic compound with significant potential in both medicinal chemistry and materials science. A comprehensive understanding of its physical properties, spectroscopic characteristics, and safe handling procedures is paramount for its effective and responsible use in a research and development setting. This guide has provided a detailed overview of these aspects to support scientists in their work with this versatile molecule.
References
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dos Santos, J. A., et al. (2020). Recent Advances in the Synthesis of Selenophenes and Their Derivatives. Molecules, 25(18), 4276. Retrieved from [Link]
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Wang, L., et al. (2018). Synthesis of 2,5-disubstituted selenophenes via a copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes and selenium. Chemical Communications, 54(74), 10423-10426. Retrieved from [Link]
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REALAB LLC. (n.d.). 2-Selenophenecarboxaldehyde. Retrieved from [Link]
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